HERG Channel Blockade: Lidoflazine's 13-Fold Higher Potency Than Verapamil
Lidoflazine exhibits high-affinity blockade of the HERG potassium channel, a primary molecular determinant of drug-induced QT prolongation. In a direct head-to-head comparison under identical assay conditions, lidoflazine was approximately 13-fold more potent than verapamil at inhibiting HERG current [1]. This quantitative difference has direct implications for cardiotoxicity risk assessment and for selecting a positive control in HERG screening assays.
| Evidence Dimension | HERG K+ channel inhibition (IC50) |
|---|---|
| Target Compound Data | ~16 nM |
| Comparator Or Baseline | Verapamil: IC50 not explicitly provided but lidoflazine is ~13-fold more potent |
| Quantified Difference | ~13-fold greater potency for lidoflazine |
| Conditions | HEK 293 cells stably expressing wild-type HERG; whole-cell patch clamp |
Why This Matters
This establishes lidoflazine as a more sensitive and potent positive control than verapamil for HERG liability screening in drug discovery.
- [1] Ridley JM, Milnes JT, Hancox JC, Witchel HJ. Lidoflazine is a high affinity blocker of the HERG K+ channel. J Mol Cell Cardiol. 2004;36(5):701-5. doi:10.1016/j.yjmcc.2004.02.003. View Source
